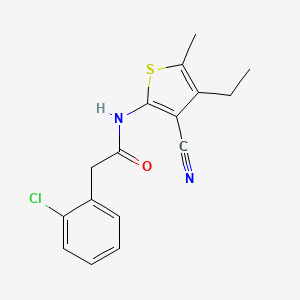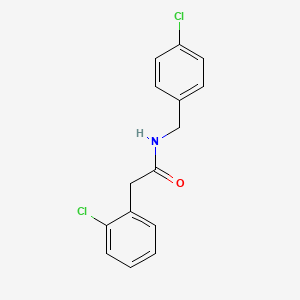
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide, also known as CEC, is a chemical compound that has been widely studied for its potential in various scientific research applications. CEC is a thienylacetamide derivative that has shown promise in the fields of pharmacology, neuroscience, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been studied for its potential in various scientific research applications. In the field of pharmacology, 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been shown to act as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH by 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide leads to increased levels of endocannabinoids, which may have therapeutic potential in the treatment of pain, anxiety, and depression.
In neuroscience, 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been studied for its potential as a tool to investigate the role of endocannabinoids in the brain. By inhibiting FAAH, 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide can increase endocannabinoid levels in specific brain regions, allowing researchers to study the effects of endocannabinoids on neuronal activity, synaptic plasticity, and behavior.
In medicinal chemistry, 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been used as a starting point for the development of novel FAAH inhibitors with improved potency, selectivity, and pharmacokinetic properties. The structure of 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been modified in various ways to optimize its activity and reduce potential side effects.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide involves the inhibition of FAAH, which leads to increased levels of endocannabinoids. Endocannabinoids bind to cannabinoid receptors in the brain and other tissues, modulating various physiological processes. Inhibition of FAAH by 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide leads to prolonged and enhanced activation of endocannabinoid signaling, which may have therapeutic potential in various conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids have been shown to modulate pain sensation, appetite regulation, mood, and immune function. Inhibition of FAAH by 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has been shown to reduce pain in animal models of inflammatory and neuropathic pain, as well as reduce anxiety and depression-like behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide in lab experiments is its selectivity for FAAH inhibition, which allows for specific modulation of endocannabinoid signaling. 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration.
One limitation of using 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide in lab experiments is its potential for off-target effects, as it may interact with other enzymes or receptors in addition to FAAH. Another limitation is the potential for species differences in the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide, which may affect its translatability to humans.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide and related compounds. One direction is the development of novel FAAH inhibitors with improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of the role of endocannabinoids in various physiological and pathological conditions, including pain, anxiety, depression, and immune function. Additionally, the potential for using 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide as a tool to investigate the role of endocannabinoids in the brain and other tissues remains an active area of research.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-3-12-10(2)21-16(13(12)9-18)19-15(20)8-11-6-4-5-7-14(11)17/h4-7H,3,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQYZUJQHFFYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264478.png)
![propyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4264492.png)
![6-({[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264499.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B4264506.png)
![N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide](/img/structure/B4264509.png)

![5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4264528.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide](/img/structure/B4264531.png)

![2-(2,6-dichlorophenyl)-N-(2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264543.png)
![4-(cyclopentyloxy)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4264551.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264555.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264569.png)
![2-(4-chloro-3-methylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4264578.png)